N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide
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Overview
Description
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide involves several steps. The starting material, 2-amino-4-methylbenzothiazole, is reacted with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then coupled with 3-morpholinopropylamine under appropriate conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction .
Chemical Reactions Analysis
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds also exhibit anti-inflammatory and anticancer properties but differ in their molecular structure and specific biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: Similar to the compound , these derivatives have shown potential in medicinal chemistry but have different substituents that affect their overall activity and specificity.
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-12-4-2-5-13-14(12)19-17(25-13)20-16(23)15(22)18-6-3-7-21-8-10-24-11-9-21/h2,4-5H,3,6-11H2,1H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJFMAKUMRHKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=O)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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